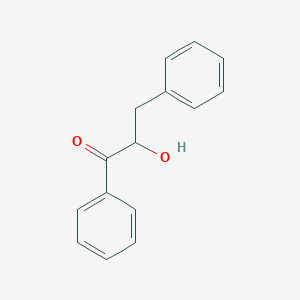
2-Hydroxy-1,3-diphenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Hydroxy-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C15H14O2 It is a hydroxy ketone, characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) attached to a propane backbone with two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-1,3-diphenylpropan-1-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,3-diphenylpropane-1,2-dione. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated temperatures and pressures .
Another method involves the reduction of 1,3-diphenylpropane-1,2-dione using sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. This reaction proceeds at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity of the desired product. The reaction conditions are optimized to ensure the complete conversion of starting materials and minimize the formation of by-products .
化学反応の分析
Types of Reactions
2-Hydroxy-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1,3-diphenylpropane-1,2-dione using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to form 2-hydroxy-1,3-diphenylpropan-1-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methanesulfonyl chloride (MsCl), triethylamine (Et3N)
Major Products Formed
Oxidation: 1,3-Diphenylpropane-1,2-dione
Reduction: 2-Hydroxy-1,3-diphenylpropan-1-ol
Substitution: Mesylated derivatives and other substituted products
科学的研究の応用
2-Hydroxy-1,3-diphenylpropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: It is utilized in the synthesis of polyphenylene dendrimers, which are used as light emitters in organic light-emitting diodes (OLEDs).
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its potential biological activities.
作用機序
The mechanism of action of 2-hydroxy-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may act as an allosteric modulator of certain receptors, influencing their signaling pathways .
類似化合物との比較
2-Hydroxy-1,3-diphenylpropan-1-one can be compared with similar compounds such as:
1,3-Diphenylpropane-1,2-dione: This compound lacks the hydroxyl group and has different reactivity and applications.
2,3-Dihydroxy-1,3-diphenylpropan-1-one:
1,3-Diphenylpropan-1-one: This compound lacks both the hydroxyl and the second ketone group, making it less reactive in certain chemical reactions.
The presence of the hydroxyl group in this compound makes it unique and provides additional reactivity and versatility in chemical synthesis and biological applications.
特性
CAS番号 |
92-08-0 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC名 |
1-(2-hydroxy-5-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C15H14O2/c1-2-14(16)13-10-12(8-9-15(13)17)11-6-4-3-5-7-11/h3-10,17H,2H2,1H3 |
InChIキー |
ZSXGTAJJTWCOFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)O |
正規SMILES |
CCC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O |
Key on ui other cas no. |
5381-83-9 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B1620279.png)
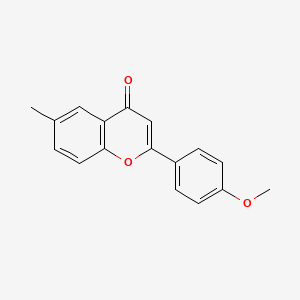
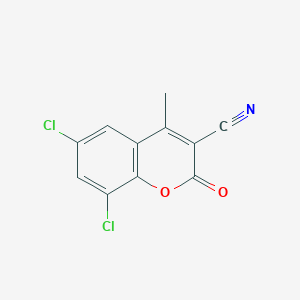



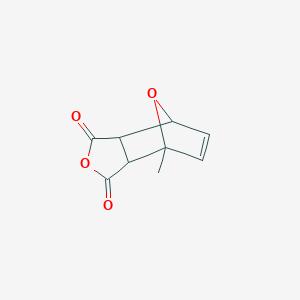
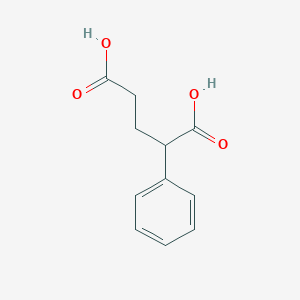


![4-[(4-Methylphenyl)sulfonyl-octylamino]benzoic acid](/img/structure/B1620298.png)
